2-Chloro-1-[5-methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one
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Overview
Description
Compounds with similar structures often have important roles in organic synthesis . They can be used as building blocks in the creation of more complex molecules . The presence of a trifluoromethyl group can be significant, as it can influence the physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters is a method that has been used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including spectroscopic techniques. The presence of certain functional groups can be inferred from the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure. For example, benzylic halides typically react via an SN2 pathway if they are primary, and via an SN1 pathway if they are secondary or tertiary .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of a trifluoromethyl group can influence properties such as polarity and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-1-[5-methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO2/c1-9-8-22-13(7-20(9)14(21)10(2)16)11-4-3-5-12(6-11)15(17,18)19/h3-6,9-10,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEPBHNFIFULRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1C(=O)C(C)Cl)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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